![molecular formula C19H15ClN4O3 B2803114 (E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate CAS No. 403650-08-8](/img/structure/B2803114.png)
(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate
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Description
(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a useful research compound. Its molecular formula is C19H15ClN4O3 and its molecular weight is 382.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- The compound's derivatives have been synthesized and studied for their significant antimicrobial activities against various bacteria and fungi. These studies demonstrate the compound's potential in developing new antimicrobial agents. For example, Shah (2014) detailed the synthesis and biological activities of novel arylazopyrazolones substituted with thiazolyhydrazone, showcasing antimicrobial properties (Shah, 2014).
Anticancer Applications
- Pyrazole derivatives, closely related to the queried compound, have been synthesized and identified for their potential use as photosensitizers in photovoltaic systems and as anti-cancer agents. The derivatives demonstrated significant electronic structure attributes conducive to these applications, including high oscillator strength and hyperpolarizabilities, suggesting their usefulness in photo-induced cancer therapy and energy conversion systems (Thomas et al., 2019).
Chemosensor Applications
- A new colorimetric chemosensor incorporating a similar pyrazole framework was synthesized for the naked-eye detection of metal ions like Cu2+, Zn2+, and Co2+. This chemosensor, based on a hybrid hydrazo/azo dye system, exhibited selective and sensitive detection capabilities, changing colors in the presence of these metal ions. The sensor showed high sensitivity with a detection limit in the micromolar range, indicating its potential for environmental and biological monitoring applications (Aysha et al., 2021).
properties
IUPAC Name |
methyl 4-[(E)-[[3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-19(26)13-8-6-12(7-9-13)11-21-24-18(25)17-10-16(22-23-17)14-4-2-3-5-15(14)20/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWWTNZCARJAT-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate |
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